N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 302939-88-4
VCID: VC0358437
InChI: InChI=1S/C16H14N2O3S/c1-20-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4g/mol

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

CAS No.: 302939-88-4

Main Products

VCID: VC0358437

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.4g/mol

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide - 302939-88-4

CAS No. 302939-88-4
Product Name N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Molecular Formula C16H14N2O3S
Molecular Weight 314.4g/mol
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Standard InChI InChI=1S/C16H14N2O3S/c1-20-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Standard InChIKey OYEKJIUJHCPBDZ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
PubChem Compound 950370
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator